1-Trifluoroacetyl piperidine

Overview

Description

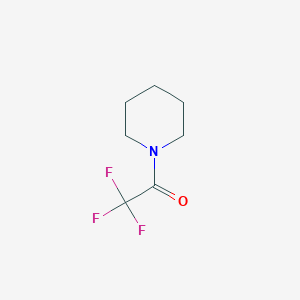

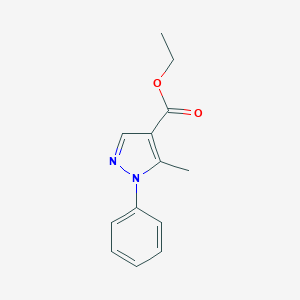

1-Trifluoroacetyl piperidine is an organic compound with the molecular formula C7H10F3NO. It is a colorless to light yellow liquid at room temperature and is known for its trifluoroacetyl functional group attached to a piperidine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Scientific Research Applications

1-Trifluoroacetyl piperidine has several applications in scientific research:

Safety and Hazards

1-Trifluoroacetyl piperidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Piperidine derivatives, including 1-Trifluoroacetyl piperidine, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Additionally, this compound has been used in the development of a novel electrolyte for aluminum-ion batteries .

Mechanism of Action

Target of Action

1-Trifluoroacetyl piperidine is a reactant used in the synthesis of various compounds . It has been identified to interact with noncompetitive GABA receptors and human cytochrome P450 2B6 . The GABA receptors are involved in inhibitory neurotransmission in the central nervous system, while cytochrome P450 2B6 is involved in the metabolism of several clinically important drugs .

Mode of Action

The compound acts as a photoreactive probe that differentiates the binding sites of noncompetitive GABA receptor antagonists . It also serves as an inactivator of human cytochrome P450 2B6

Biochemical Pathways

Given its role in differentiating the binding sites of noncompetitive gaba receptor antagonists and inactivating human cytochrome p450 2b6, it can be inferred that it may influenceneurotransmission pathways and drug metabolism pathways .

Pharmacokinetics

Its interaction with human cytochrome p450 2b6 suggests that it may be metabolized by this enzyme .

Result of Action

Its role as a photoreactive probe and inactivator suggests that it may alter the function of its target proteins, potentially influencing cellular processes such as neurotransmission and drug metabolism .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action may be influenced by factors such as temperature, ph, and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

1-Trifluoroacetyl Piperidine is used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, inactivators of human cytochrome P450 2B6, and photoaffinity labeled fusidic acid analogues .

Cellular Effects

Its role as a reactant in the synthesis of various biochemical compounds suggests that it may influence cellular function through its involvement in these compounds .

Molecular Mechanism

Its role as a reactant in the synthesis of various biochemical compounds suggests that it may exert its effects at the molecular level through its involvement in these compounds .

Metabolic Pathways

It is known that piperidine, a similar compound, undergoes ring contraction mediated by cytochrome P450 enzymes, which is among the most important drug metabolisms for human beings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Trifluoroacetyl piperidine can be synthesized through the reaction of piperidine with trifluoroacetic anhydride. The reaction typically occurs in an organic solvent such as diethyl ether at low temperatures. For example, piperidine is dissolved in diethyl ether and cooled to -40°C. Trifluoroacetic anhydride is then added dropwise, and the mixture is allowed to warm to room temperature over a period of time .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Trifluoroacetyl piperidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or amines.

Comparison with Similar Compounds

1-Trifluoroacetyl piperidine can be compared with other similar compounds such as:

2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Similar in structure but may have different reactivity and applications.

N-Trifluoroacetylpiperidine: Another similar compound with comparable properties and uses.

Uniqueness: this compound is unique due to its specific trifluoroacetyl group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name |

2,2,2-trifluoro-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJUMGSHTLYECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409226 | |

| Record name | 1-Trifluoroacetyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340-07-8 | |

| Record name | 2,2,2-Trifluoro-1-(1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Trifluoroacetyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Trifluoroacetyl piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-trifluoroacetyl piperidine in an aluminum ion battery?

A1: While the abstract provided doesn't detail the specific role of this compound, it mentions its use in developing a novel electrolyte for aluminum ion batteries []. Electrolytes are crucial components that facilitate ion transport between the battery's anode and cathode, enabling the flow of electrical current. Further research is needed to understand the specific interactions and mechanisms of this compound within the electrolyte system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

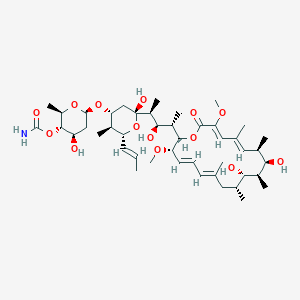

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)